Pyridostigmine
Pyridostigmine
Pyridostigmine is a pyridinium ion.
Pyridostigmine is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Mestinon to treat a condition called myasthenia gravis and under the brand name Regonol to reverse the effects of muscle relaxants. In addition, pyridostigmine has been approved for use by military personnel as a pretreatment for exposure to the chemical nerve agent Soman. It is also being studied as an investigational drug to treat HIV infection.
As an investigational HIV drug, pyridostigmine belongs to a group of drugs called immune modulators. Immune modulators (also called immunomodulators) are substances that help to activate, boost, or restore normal immune function.
Researchers are currently studying whether pyridostigmine added to antiretroviral therapy (ART) can help a person with HIV increase their CD4 count.
Myasthenia gravis is an autoimmune disease involving dysfunction at the neuromuscular junction, most commonly due to autoantibodies directed against the acetylcholine receptor (AChR), which results in muscle tone loss, muscle weakness, and fatigue. Acetylcholinesterase inhibitors have been the symptomatic treatment of choice in myasthenia gravis since the 1930s with the early use of [physostigmine] and [neostigmine]. By inhibiting the breakdown of acetylcholine in the neuromuscular junction, they increase signalling and relieve symptoms. Pyridostigmine is the current drug of choice, with superior pharmacokinetics and reduced side effects compared to [neostigmine]. In addition to treating myasthenia gravis, pyridostigmine is used to reverse neuromuscular blocks, relieve symptoms in congenital myasthenic syndromes, and protect against certain nerve agents, notably during the Gulf War. Pyridostigmine was granted initial FDA approval on April 6, 1955, as an oral tablet. Possible dose forms have been expanded to include extended-release tablets, syrups, and injections, marketed under various brand and generic names.
Pyridostigmine is a Cholinesterase Inhibitor. The mechanism of action of pyridostigmine is as a Cholinesterase Inhibitor.
Pyridostigmine is only found in individuals that have used or taken this drug. It is a cholinesterase inhibitor with a slightly longer duration of action than neostigmine. It is used in the treatment of myasthenia gravis and to reverse the actions of muscle relaxants. Pyridostigmine inhibits acetylcholinesterase in the synaptic cleft by competing with acetylcholine for attachment to acetylcholinesterase, thus slowing down the hydrolysis of acetylcholine, and thereby increases efficiency of cholinergic transmission in the neuromuscular junction and prolonges the effects of acetylcholine.
A cholinesterase inhibitor with a slightly longer duration of action than NEOSTIGMINE. It is used in the treatment of myasthenia gravis and to reverse the actions of muscle relaxants.
See also: Pyridostigmine Bromide (active moiety of).
Pyridostigmine is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Mestinon to treat a condition called myasthenia gravis and under the brand name Regonol to reverse the effects of muscle relaxants. In addition, pyridostigmine has been approved for use by military personnel as a pretreatment for exposure to the chemical nerve agent Soman. It is also being studied as an investigational drug to treat HIV infection.
As an investigational HIV drug, pyridostigmine belongs to a group of drugs called immune modulators. Immune modulators (also called immunomodulators) are substances that help to activate, boost, or restore normal immune function.
Researchers are currently studying whether pyridostigmine added to antiretroviral therapy (ART) can help a person with HIV increase their CD4 count.
Myasthenia gravis is an autoimmune disease involving dysfunction at the neuromuscular junction, most commonly due to autoantibodies directed against the acetylcholine receptor (AChR), which results in muscle tone loss, muscle weakness, and fatigue. Acetylcholinesterase inhibitors have been the symptomatic treatment of choice in myasthenia gravis since the 1930s with the early use of [physostigmine] and [neostigmine]. By inhibiting the breakdown of acetylcholine in the neuromuscular junction, they increase signalling and relieve symptoms. Pyridostigmine is the current drug of choice, with superior pharmacokinetics and reduced side effects compared to [neostigmine]. In addition to treating myasthenia gravis, pyridostigmine is used to reverse neuromuscular blocks, relieve symptoms in congenital myasthenic syndromes, and protect against certain nerve agents, notably during the Gulf War. Pyridostigmine was granted initial FDA approval on April 6, 1955, as an oral tablet. Possible dose forms have been expanded to include extended-release tablets, syrups, and injections, marketed under various brand and generic names.
Pyridostigmine is a Cholinesterase Inhibitor. The mechanism of action of pyridostigmine is as a Cholinesterase Inhibitor.
Pyridostigmine is only found in individuals that have used or taken this drug. It is a cholinesterase inhibitor with a slightly longer duration of action than neostigmine. It is used in the treatment of myasthenia gravis and to reverse the actions of muscle relaxants. Pyridostigmine inhibits acetylcholinesterase in the synaptic cleft by competing with acetylcholine for attachment to acetylcholinesterase, thus slowing down the hydrolysis of acetylcholine, and thereby increases efficiency of cholinergic transmission in the neuromuscular junction and prolonges the effects of acetylcholine.
A cholinesterase inhibitor with a slightly longer duration of action than NEOSTIGMINE. It is used in the treatment of myasthenia gravis and to reverse the actions of muscle relaxants.
See also: Pyridostigmine Bromide (active moiety of).
Brand Name:
Vulcanchem
CAS No.:
155-97-5
VCID:
VC21007801
InChI:
InChI=1S/C9H13N2O2/c1-10(2)9(12)13-8-5-4-6-11(3)7-8/h4-7H,1-3H3/q+1
SMILES:
C[N+]1=CC=CC(=C1)OC(=O)N(C)C
Molecular Formula:
C9H13N2O2+
Molecular Weight:
181.21 g/mol
Pyridostigmine
CAS No.: 155-97-5
Cat. No.: VC21007801
Molecular Formula: C9H13N2O2+
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pyridostigmine is a pyridinium ion. Pyridostigmine is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Mestinon to treat a condition called myasthenia gravis and under the brand name Regonol to reverse the effects of muscle relaxants. In addition, pyridostigmine has been approved for use by military personnel as a pretreatment for exposure to the chemical nerve agent Soman. It is also being studied as an investigational drug to treat HIV infection. As an investigational HIV drug, pyridostigmine belongs to a group of drugs called immune modulators. Immune modulators (also called immunomodulators) are substances that help to activate, boost, or restore normal immune function. Researchers are currently studying whether pyridostigmine added to antiretroviral therapy (ART) can help a person with HIV increase their CD4 count. Myasthenia gravis is an autoimmune disease involving dysfunction at the neuromuscular junction, most commonly due to autoantibodies directed against the acetylcholine receptor (AChR), which results in muscle tone loss, muscle weakness, and fatigue. Acetylcholinesterase inhibitors have been the symptomatic treatment of choice in myasthenia gravis since the 1930s with the early use of [physostigmine] and [neostigmine]. By inhibiting the breakdown of acetylcholine in the neuromuscular junction, they increase signalling and relieve symptoms. Pyridostigmine is the current drug of choice, with superior pharmacokinetics and reduced side effects compared to [neostigmine]. In addition to treating myasthenia gravis, pyridostigmine is used to reverse neuromuscular blocks, relieve symptoms in congenital myasthenic syndromes, and protect against certain nerve agents, notably during the Gulf War. Pyridostigmine was granted initial FDA approval on April 6, 1955, as an oral tablet. Possible dose forms have been expanded to include extended-release tablets, syrups, and injections, marketed under various brand and generic names. Pyridostigmine is a Cholinesterase Inhibitor. The mechanism of action of pyridostigmine is as a Cholinesterase Inhibitor. Pyridostigmine is only found in individuals that have used or taken this drug. It is a cholinesterase inhibitor with a slightly longer duration of action than neostigmine. It is used in the treatment of myasthenia gravis and to reverse the actions of muscle relaxants. Pyridostigmine inhibits acetylcholinesterase in the synaptic cleft by competing with acetylcholine for attachment to acetylcholinesterase, thus slowing down the hydrolysis of acetylcholine, and thereby increases efficiency of cholinergic transmission in the neuromuscular junction and prolonges the effects of acetylcholine. A cholinesterase inhibitor with a slightly longer duration of action than NEOSTIGMINE. It is used in the treatment of myasthenia gravis and to reverse the actions of muscle relaxants. See also: Pyridostigmine Bromide (active moiety of). |
|---|---|
| CAS No. | 155-97-5 |
| Molecular Formula | C9H13N2O2+ |
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate |
| Standard InChI | InChI=1S/C9H13N2O2/c1-10(2)9(12)13-8-5-4-6-11(3)7-8/h4-7H,1-3H3/q+1 |
| Standard InChI Key | RVOLLAQWKVFTGE-UHFFFAOYSA-N |
| SMILES | C[N+]1=CC=CC(=C1)OC(=O)N(C)C |
| Canonical SMILES | C[N+]1=CC=CC(=C1)OC(=O)N(C)C |
| Melting Point | 152-154 153 °C |
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